1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often require the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or aminated products.
Scientific Research Applications
1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and are known for their biological activity.
Imidazoles: Another class of heterocyclic compounds with diverse applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their potential as therapeutic agents.
Uniqueness
1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-4-piperidin-1-yl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6/c1-19-13-12(11-16-19)14(20-7-3-2-4-8-20)18-15(17-13)21-9-5-6-10-21/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIGSMDUNISCQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCCC3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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